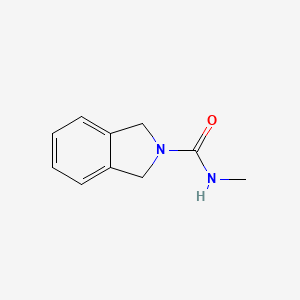
N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of N-methyl-2-halopyridinium iodides as coupling reagents to form carboxamides . This method could potentially be adapted for the synthesis of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which contains the isoindole core, was achieved through a cycloaddition reaction, indicating that similar methodologies could be applied to synthesize the compound of interest .
Molecular Structure Analysis
While the molecular structure of this compound is not directly provided, the structure of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was determined through crystallography . This suggests that similar analytical techniques could be used to elucidate the structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of isoindole derivatives can be inferred from the study of N,N′-Di-Boc-2H-isoindole-2-carboxamidine, which showed higher reactivity in cycloaddition reactions compared to its pyrrole analogs . This indicates that the isoindole ring system can participate in various chemical reactions, potentially including those relevant to the synthesis or functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be speculated based on related compounds. For instance, the solubility and melting point of a racemic mixture of an indazole carboxamide derivative were determined, which could provide a reference for the solubility and thermal behavior of similar compounds . Additionally, the biosynthesis of N1-methyl-4-pyridone-3-carboxamide from N1-methylnicotinamide suggests that N-methylated carboxamides can be synthesized biologically, which might have implications for the bioavailability and metabolism of this compound .
科学的研究の応用
Secondary Aminothieno[2,3-b]Pyridine-2-Carboxamides Reaction
The study by Vasilin et al. (2015) explores the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, which results in angular dihydro-pyrido-thieno-pyrimido-isoindole derivatives. This reaction also produces linear isoindole-6,8-diones, indicating versatile applications in organic synthesis.
Synthesis of Isoindole Derivatives
Kobayashi and Chikazawa (2016) developed a synthetic approach to 2,3-dihydro-1H-isoindol-1-one derivatives Kobayashi & Chikazawa, 2016. Their method highlights the potential of N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide in synthesizing complex organic compounds.
Palladium-Catalysed Synthesis
A study by Ming Zhang (2013) introduced a new method for constructing isoindolones using a palladium-catalysed intramolecular amination process. This underscores the compound’s role in facilitating advanced organic synthesis techniques.
Synthesis of Polycyclic Compounds
Dotsenko et al. (2021) researched the formation of polycyclic compounds containing thieno-pyrimido-isoindole fragments Dotsenko et al., 2021. Their work highlights the role of this compound in the synthesis of compounds with potential applications in various fields, including materials science and pharmacology.
Synthesis of Fluorescent Compounds
Wrona-Piotrowicz et al. (2016) explored the lithiation of N-tert-butylpyrene-1-carboxamide, leading to compounds with isoindole skeletons showing fluorescence properties Wrona-Piotrowicz et al., 2016. This suggests potential uses of this compound in the development of novel fluorophores.
作用機序
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on “N-methyl-2,3-dihydro-1H-isoindole-2-carboxamide”, it’s difficult to provide a detailed explanation of its interaction with its targets and any resulting changes.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives in general have been found to have a wide range of effects due to their diverse biological activities .
特性
IUPAC Name |
N-methyl-1,3-dihydroisoindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-11-10(13)12-6-8-4-2-3-5-9(8)7-12/h2-5H,6-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVZHYANAWGLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)
![2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B3001427.png)

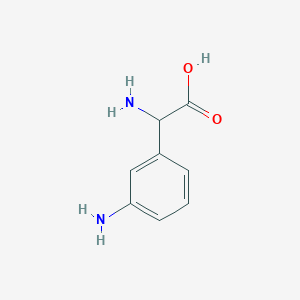
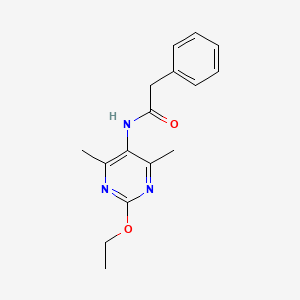

![2-[5-(2-Chloropropanoylamino)pyridin-2-yl]oxybenzamide](/img/structure/B3001437.png)

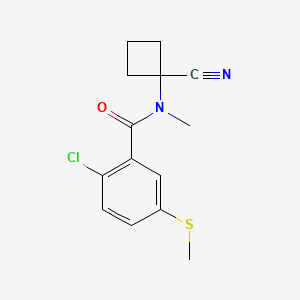

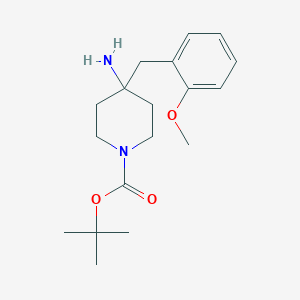
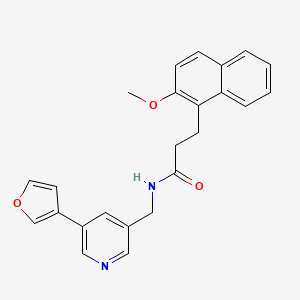
![2-chloro-6-fluoro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3001445.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B3001447.png)